![molecular formula C16H20N4O3S B2373564 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde CAS No. 2224238-21-3](/img/structure/B2373564.png)
2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is a compound characterized by its unique structure which includes triazole, piperidine, and benzaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde typically begins with the preparation of intermediate compounds. One common synthetic route involves:
Formation of the Triazole Moiety:
Piperidine Incorporation: : The next step involves the addition of the piperidine ring through nucleophilic substitution or reductive amination.
Sulfonylbenzaldehyde Addition:
Reaction Conditions: : These reactions typically occur under controlled temperatures ranging from 0°C to 50°C, in the presence of solvents like dichloromethane or ethanol, and with catalysts such as copper sulfate for the click chemistry step.
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs:
Batch Reactors: : Frequently employed in the initial stages for precise control over reaction parameters.
Flow Chemistry: : Used for continuous production, ensuring consistent product quality and scalability.
Purification: : Involves crystallization or chromatography techniques to obtain the final pure compound.
化学反応の分析
Types of Reactions
Oxidation: : The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: : Reduction of the aldehyde group results in alcohol formation.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, exchanging the sulfonyl group for other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various nucleophiles including amines and thiols.
Major Products Formed
Oxidation: : Sulfonylbenzoic acids.
Reduction: : Sulfonylbenzyl alcohols.
Substitution: : Diverse functionalized sulfonyl derivatives.
科学的研究の応用
Chemistry
2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde is used as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
In biological research, this compound can be employed as a ligand in bioconjugation reactions for labeling proteins or other biomolecules.
Medicine
Potential applications include drug development, where it serves as a scaffold for designing molecules with pharmacological activity. Its triazole group is particularly notable for antimicrobial properties.
Industry
The compound is useful in materials science for creating advanced polymers and surface-active agents due to its diverse reactivity.
作用機序
Molecular Targets and Pathways
The triazole group interacts with enzyme active sites, inhibiting microbial growth.
Piperidine acts on neurotransmitter pathways, potentially influencing neurological processes.
The sulfonylbenzaldehyde moiety interacts with cellular receptors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-[2-[2-(Triazol-1-yl)ethyl]pyrrolidin-1-yl]sulfonylbenzaldehyde
2-[2-[2-(Imidazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde
2-[2-[2-(Triazol-1-yl)ethyl]morpholin-1-yl]sulfonylbenzaldehyde
Uniqueness
Compared to its counterparts, 2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde possesses a unique balance of rigidity and flexibility due to its distinct functional groups, which enhances its applicability across various fields.
This concludes your in-depth look at the fascinating this compound. Quite a mouthful, but it packs quite a punch in its versatility and utility!
特性
IUPAC Name |
2-[2-[2-(triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-13-14-5-1-2-7-16(14)24(22,23)20-10-4-3-6-15(20)8-11-19-12-9-17-18-19/h1-2,5,7,9,12-13,15H,3-4,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPWNOHXIBWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2C=CN=N2)S(=O)(=O)C3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)
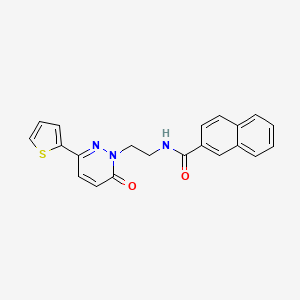
![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2373490.png)


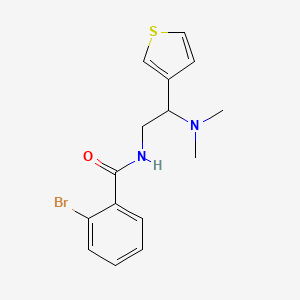
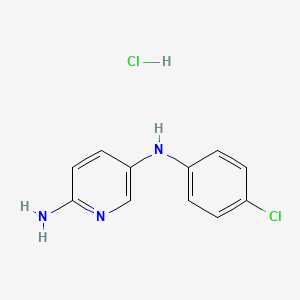
![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)
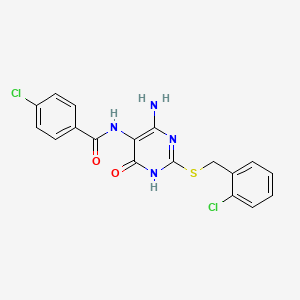
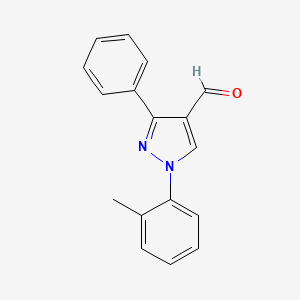
![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)
